molecular formula C11H14O2S B13623273 tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate

tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate

Cat. No.: B13623273
M. Wt: 210.29 g/mol
InChI Key: BTHDJIYDXDDFPC-VOTSOKGWSA-N
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Description

tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a thiophene ring via a propenoate linkage. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves the esterification of thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene alcohols or alkanes.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

Chemistry: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

    tert-butyl (2E)-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of thiophene.

    tert-butyl (2E)-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring, offering different electronic properties.

Uniqueness: tert-butyl (2E)-3-(thiophen-2-yl)prop-2-enoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

tert-butyl (E)-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)7-6-9-5-4-8-14-9/h4-8H,1-3H3/b7-6+

InChI Key

BTHDJIYDXDDFPC-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CS1

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CS1

Origin of Product

United States

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